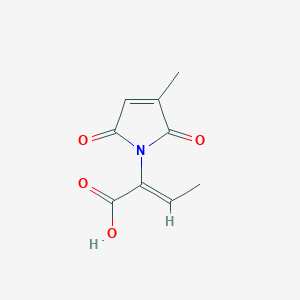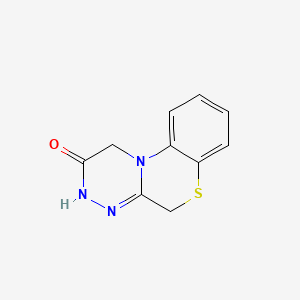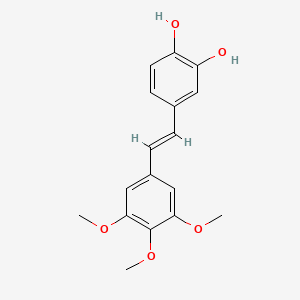
Pencolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Pencolide is typically obtained through the fermentation of Penicillium sclerotiorum . The process involves isolating and purifying the compound from the fermentation broth. The specific strain used, Penicillium sclerotiorum jyscaumcx01, is preserved in the Guangdong Microbial Culture Collection Center . The fermentation conditions include maintaining the culture at optimal temperature and pH levels to maximize the yield of this compound.
Analyse Des Réactions Chimiques
Pencolide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Pencolide has a wide range of scientific research applications:
Mécanisme D'action
Pencolide exerts its effects by inhibiting cysteine synthase, an enzyme involved in the biosynthesis of L-cysteine in Entamoeba histolytica . This inhibition disrupts the parasite’s ability to synthesize L-cysteine, leading to impaired growth and survival. The compound’s selectivity for cysteine synthase makes it a promising candidate for developing new antiamebic therapies with minimal cytotoxicity to mammalian cells .
Comparaison Avec Des Composés Similaires
Pencolide can be compared to other antimicrobial compounds such as aspochalasin B, chaetoglobosin A, prochaetoglobosin III, cerulenin, and deoxyfrenolicin . These compounds also exhibit antimicrobial activity but differ in their molecular structures and mechanisms of action. This compound’s unique inhibition of cysteine synthase sets it apart from these other compounds, highlighting its potential as a novel therapeutic agent .
Propriétés
Numéro CAS |
61464-52-6 |
|---|---|
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
(Z)-2-(3-methyl-2,5-dioxopyrrol-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C9H9NO4/c1-3-6(9(13)14)10-7(11)4-5(2)8(10)12/h3-4H,1-2H3,(H,13,14)/b6-3- |
Clé InChI |
NFDKQFGUQFNACT-UTCJRWHESA-N |
SMILES isomérique |
C/C=C(/C(=O)O)\N1C(=O)C=C(C1=O)C |
SMILES canonique |
CC=C(C(=O)O)N1C(=O)C=C(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)








